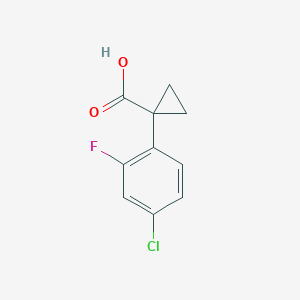
Nitrofarin sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nitrofarin sodium is a complex organic compound with a unique structure that combines a chromenone core with a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nitrofarin sodium typically involves the reaction of 4-nitrobenzaldehyde with a suitable chromenone derivative under basic conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product. Common reagents used in this synthesis include sodium hydroxide, ethanol, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and reduce production costs, employing advanced techniques such as microwave-assisted synthesis or catalytic processes.
化学反应分析
Types of Reactions
Nitrofarin sodium undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, palladium on carbon, or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or further oxidized nitrophenyl derivatives.
科学研究应用
Nitrofarin sodium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Nitrofarin sodium involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its biological effects.
相似化合物的比较
Similar Compounds
Sodium 3-[1-(4-nitrophenyl)-3-oxopentyl]-2-oxo-2H-thiochrome n-4-olate: This compound has a similar structure but includes a thiochrome moiety.
4-Nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different core structures.
Uniqueness
Nitrofarin sodium is unique due to its combination of a chromenone core and a nitrophenyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
87746-77-8 |
|---|---|
分子式 |
C20H16NNaO6 |
分子量 |
389.3 g/mol |
IUPAC 名称 |
sodium;3-[1-(4-nitrophenyl)-3-oxopentyl]-2-oxochromen-4-olate |
InChI |
InChI=1S/C20H17NO6.Na/c1-2-14(22)11-16(12-7-9-13(10-8-12)21(25)26)18-19(23)15-5-3-4-6-17(15)27-20(18)24;/h3-10,16,23H,2,11H2,1H3;/q;+1/p-1 |
InChI 键 |
KTJDZPAQSWSXKZ-UHFFFAOYSA-M |
SMILES |
CCC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
规范 SMILES |
CCC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-Dimethylaminophenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1660992.png)

![Benzoxazole, 2-[(3-pyridinylmethyl)thio]-](/img/structure/B1660995.png)


![Phenol, 4-methoxy-2-[(E)-[(4-nitrophenyl)imino]methyl]-](/img/structure/B1660999.png)






![3-Bromo-5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1661007.png)

